molecular formula C23H35N7O B15120795 1-{4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine

1-{4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine

Cat. No.: B15120795
M. Wt: 425.6 g/mol
InChI Key: JDCMRMUBHLZOFS-UHFFFAOYSA-N
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Description

1-{4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine is a complex organic compound featuring a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolopyrimidine ring.

    Attachment of Piperidine and Piperazine Moieties: The piperidine and piperazine groups are introduced through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups, potentially enhancing its activity or selectivity.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts are often used in coupling reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

1-{4-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through inhibition of specific kinases. It binds to the active site of the kinase, preventing phosphorylation of target proteins and thereby disrupting cell signaling pathways. This can lead to reduced cell proliferation and induction of apoptosis in cancer cells .

Properties

Molecular Formula

C23H35N7O

Molecular Weight

425.6 g/mol

IUPAC Name

5,6-dimethyl-7-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C23H35N7O/c1-18(2)28-14-12-27(13-15-28)9-5-6-16-31-21-7-10-29(11-8-21)22-19(3)20(4)26-23-24-17-25-30(22)23/h17-18,21H,7-16H2,1-4H3

InChI Key

JDCMRMUBHLZOFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=NC=N2)N=C1C)N3CCC(CC3)OCC#CCN4CCN(CC4)C(C)C

Origin of Product

United States

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